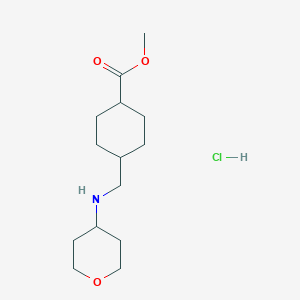
4-(5-Fluoropyridin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyridin-2-yl)benzoic acid is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a suitable solvent and a base to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 4-(5-Fluoropyridin-2-yl)benzoic acid, involves scalable and cost-effective methods. These methods often utilize readily available raw materials and efficient reaction conditions to achieve high yields and purity . The use of environmentally friendly processes is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)benzoic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoropyridin-2-yl)benzoic acid
- (5-Fluoropyridin-2-yl)boronic acid
- 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid
Uniqueness
4-(5-Fluoropyridin-2-yl)benzoic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-(5-fluoropyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-10-5-6-11(14-7-10)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
InChI Key |
ZLLDKIVEXQLMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)


![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)






